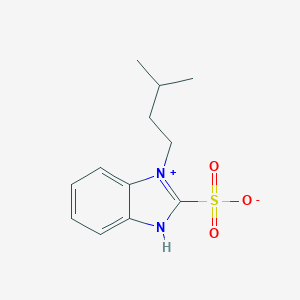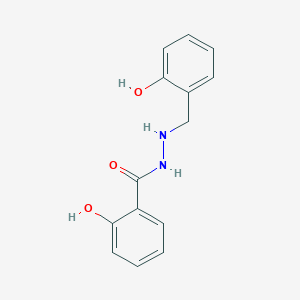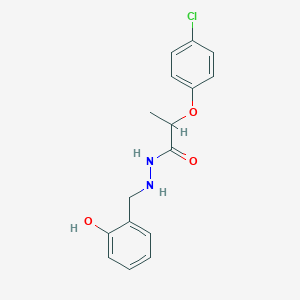![molecular formula C17H16ClNO3 B352987 3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one CAS No. 638142-26-4](/img/structure/B352987.png)
3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one, also known as GSK-3 inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of effects on various biochemical and physiological processes, making it a promising candidate for future research.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis of 3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one can be achieved through a multi-step approach involving the condensation of appropriate starting materials followed by a series of functional group transformations.
Starting Materials
4-chlorophenol, 3-bromopropylamine, 2-methylbenzoic acid, phosphorus pentoxide, thionyl chloride, sodium hydride, diethyl ether, dimethylformamide, triethylamine, acetic anhydride, sodium acetate, acetic acid
Reaction
4-chlorophenol is reacted with 3-bromopropylamine in the presence of sodium hydride and dimethylformamide to yield 3-(4-chlorophenoxy)propylamine., 2-methylbenzoic acid is converted to the corresponding acid chloride using thionyl chloride and phosphorus pentoxide., The acid chloride is then reacted with 3-(4-chlorophenoxy)propylamine in the presence of triethylamine to yield the corresponding amide., The amide is cyclized using acetic anhydride and sodium acetate to yield the oxazole ring., The final step involves the introduction of a methyl group at the 5-position of the oxazole ring using acetic acid and sodium hydride to yield the desired product, 3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one.
Wirkmechanismus
3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one inhibitor works by inhibiting the activity of glycogen synthase kinase-3 (3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one), an enzyme that plays a key role in various biochemical and physiological processes. 3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one inhibitor has been shown to have a wide range of effects on various cellular processes, including:
1. Regulation of gene expression: 3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one inhibitor has been shown to regulate the expression of various genes involved in cell growth, differentiation, and survival.
2. Regulation of protein synthesis: 3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one inhibitor has been shown to regulate the synthesis of various proteins involved in cellular processes such as apoptosis and autophagy.
3. Regulation of cellular metabolism: 3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one inhibitor has been shown to regulate cellular metabolism by modulating the activity of various metabolic enzymes.
Biochemische Und Physiologische Effekte
3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one inhibitor has been shown to have a wide range of biochemical and physiological effects, including:
1. Neuroprotection: 3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one inhibitor has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
2. Anti-cancer properties: 3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one inhibitor has been shown to have anti-cancer properties and may be useful in the treatment of various types of cancer.
3. Improved insulin sensitivity: 3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one inhibitor has been shown to improve insulin sensitivity and may be useful in the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one inhibitor in lab experiments include:
1. Wide range of effects: 3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one inhibitor has been shown to have a wide range of effects on various biochemical and physiological processes, making it a useful tool for studying these processes.
2. Specificity: 3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one inhibitor is a highly specific inhibitor of 3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one, making it a useful tool for studying the role of this enzyme in various cellular processes.
The limitations of using 3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one inhibitor in lab experiments include:
1. Potency: 3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one inhibitor is a potent inhibitor of 3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one, which may make it difficult to study the effects of partial inhibition of this enzyme.
2. Off-target effects: 3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one inhibitor may have off-target effects on other enzymes or cellular processes, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one inhibitor, including:
1. Development of more potent and selective inhibitors: There is a need for the development of more potent and selective inhibitors of 3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one that can be used to study the role of this enzyme in various cellular processes.
2. Clinical trials: There is a need for clinical trials to evaluate the safety and efficacy of 3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one inhibitor in the treatment of various diseases.
3. Mechanistic studies: Further mechanistic studies are needed to better understand the role of 3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one in various cellular processes and the effects of 3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one inhibition on these processes.
In conclusion, 3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one, also known as 3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one inhibitor, is a promising compound that has been extensively studied for its potential therapeutic applications. This compound has a wide range of effects on various biochemical and physiological processes, making it a useful tool for studying these processes. Further research is needed to better understand the role of 3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one in various cellular processes and the potential therapeutic applications of 3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one inhibitor.
Wissenschaftliche Forschungsanwendungen
3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one inhibitor has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of effects on various biochemical and physiological processes, making it a promising candidate for future research. Some of the potential applications of 3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one inhibitor include:
1. Treatment of neurodegenerative diseases: 3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one inhibitor has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
2. Treatment of cancer: 3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one inhibitor has been shown to have anti-cancer properties and may be useful in the treatment of various types of cancer.
3. Treatment of diabetes: 3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one inhibitor has been shown to improve insulin sensitivity and may be useful in the treatment of diabetes.
Eigenschaften
IUPAC Name |
3-[3-(4-chlorophenoxy)propyl]-5-methyl-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-12-3-8-16-15(11-12)19(17(20)22-16)9-2-10-21-14-6-4-13(18)5-7-14/h3-8,11H,2,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KENQBJUVLYHCLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)N2CCCOC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic Acid](/img/structure/B352910.png)
![3-[(5-{3-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B352911.png)
![[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B352914.png)

![3-[(5Z)-5-[(2-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B352918.png)
![Methyl 3-({5-[(4-methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B352919.png)
![Methyl 3-({5-[(4-chlorophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B352921.png)
![Methyl 3-({5-[(4-bromophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B352923.png)

![2-(2-{2-[(5-Bromothiophen-2-yl)methylidene]hydrazin-1-ylidene}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B352931.png)


![2-{(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B352946.png)